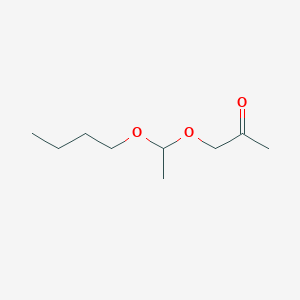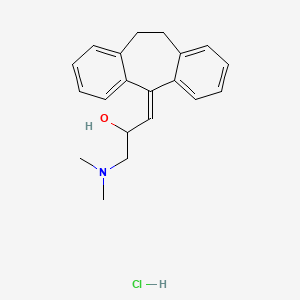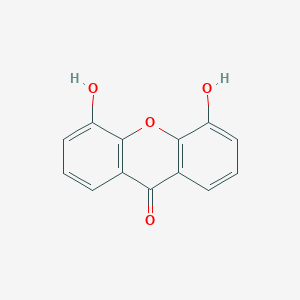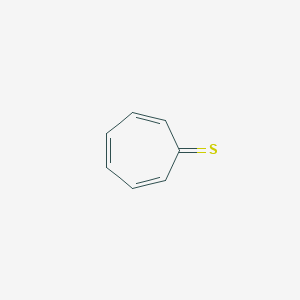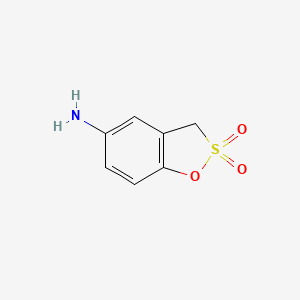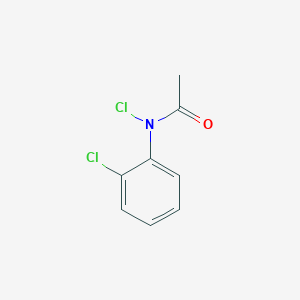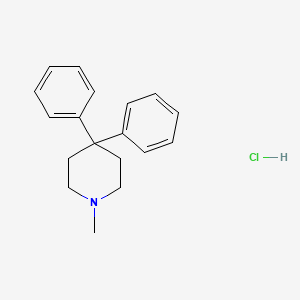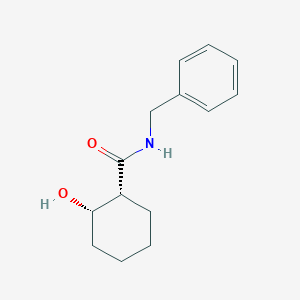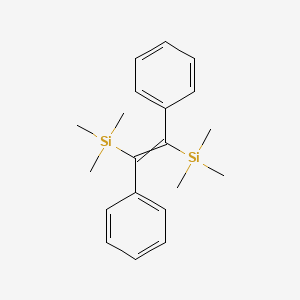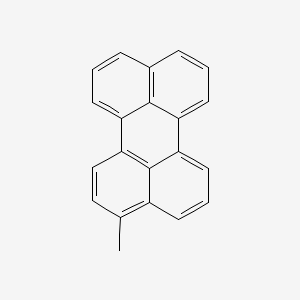
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorobenzo[b]thiophene moiety, which is a sulfur-containing heterocyclic structure. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with ethylamine, followed by the introduction of a urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorobenzo[b]thiophene moiety to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The chlorobenzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities with Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-.
Urea Derivatives: Other urea derivatives, such as N,N’-diethylurea and N-phenylurea, also exhibit similar chemical properties.
Uniqueness
The uniqueness of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- lies in its combined structural features of a chlorobenzo[b]thiophene moiety and a urea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
23842-80-0 |
|---|---|
Formule moléculaire |
C11H11ClN2OS |
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
2-(5-chloro-1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(5-8)7(6-16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15) |
Clé InChI |
QIJYYHWQVCEFBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CS2)CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





